(5Z)-3-(furan-2-ylmethyl)-5-(4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
The compound (5Z)-3-(furan-2-ylmethyl)-5-(4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic organic molecule. It features a furan ring, a hydroxybenzylidene group, and an imidazol-4-one core with a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-(4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the imidazol-4-one core, followed by the introduction of the furan-2-ylmethyl and 4-hydroxybenzylidene groups. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazol-4-one core, potentially converting it to a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted furan and benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(furan-2-ylmethyl)-5-(4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its ability to inhibit specific enzymes and pathways in various biological systems.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-(4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(furan-2-ylmethyl)-5-(4-hydroxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-3-(furan-2-ylmethyl)-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- (5Z)-3-(furan-2-ylmethyl)-5-(4-chlorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups. The presence of the hydroxybenzylidene group enhances its biological activity, while the furan ring and sulfanyl group contribute to its chemical reactivity. This combination makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C15H12N2O3S |
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Molecular Weight |
300.3 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c18-11-5-3-10(4-6-11)8-13-14(19)17(15(21)16-13)9-12-2-1-7-20-12/h1-8,18H,9H2,(H,16,21)/b13-8- |
InChI Key |
RECTZYIPFZMWBE-JYRVWZFOSA-N |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/NC2=S |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)NC2=S |
Origin of Product |
United States |
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